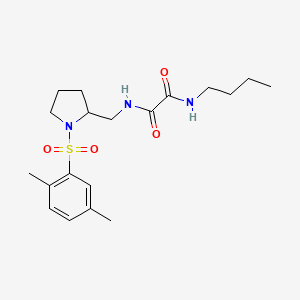![molecular formula C23H20N2O B2374357 (E)-1-bencil-2-(4-metoxiestilril)-1H-benzo[d]imidazol CAS No. 637754-16-6](/img/structure/B2374357.png)
(E)-1-bencil-2-(4-metoxiestilril)-1H-benzo[d]imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Aplicaciones Científicas De Investigación
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole has a wide range of scientific research applications:
Métodos De Preparación
The synthesis of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions . One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . Industrial production methods may employ microwave-assisted synthesis to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions: Typical reagents include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, disrupting their normal functions.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, leading to anticancer effects, or interfere with microbial cell wall synthesis, resulting in antimicrobial activity.
Comparación Con Compuestos Similares
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole can be compared with other benzimidazole derivatives:
Propiedades
IUPAC Name |
1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-26-20-14-11-18(12-15-20)13-16-23-24-21-9-5-6-10-22(21)25(23)17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCJKVUHPVUOQ-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)


![ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate](/img/structure/B2374280.png)


![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2374285.png)

![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride](/img/structure/B2374291.png)
azanide](/img/structure/B2374295.png)
